5-Bromo-2,3,3-trimethyl-3H-indole
Overview
Description
Comprehensive Analysis of 5-Bromo-2,3,3-trimethyl-3H-indole
5-Bromo-2,3,3-trimethyl-3H-indole is a derivative of the indole compound, which is a significant structure in medicinal chemistry due to its presence in many bioactive molecules. The papers provided discuss various bromoindole derivatives, their synthesis, and properties, which can be related to the understanding of 5-Bromo-2,3,3-trimethyl-3H-indole.
Synthesis Analysis
The synthesis of bromoindole derivatives is a key area of interest due to their potential applications in drug development and other chemical industries. For instance, the synthesis of photoreactive (3-trifluoromethyl)diazirinyl indole derivatives from bromoindole derivatives has been reported, which are used as photoaffinity labels in biological functional analysis . Another study describes the synthesis of 5-bromo-3-[(3,4,5-trimethoxy-phenyl)thio]-1H-indole, which was achieved through a reaction promoted by NBS without the need for metal catalysts, indicating a method that could potentially be adapted for the synthesis of 5-Bromo-2,3,3-trimethyl-3H-indole .
Molecular Structure Analysis
The molecular structure of bromoindole derivatives has been extensively studied using various techniques. X-ray crystallography has been used to determine the structure of these compounds, revealing details about their molecular geometry and intermolecular interactions . For example, the crystal structure of a bromoindole derivative showed the presence of hydrogen bonds and C-H...π interactions, which are important for the stability of the crystal structure . These findings provide insights into the molecular structure of 5-Bromo-2,3,3-trimethyl-3H-indole.
Chemical Reactions Analysis
Bromoindole derivatives participate in various chemical reactions that are crucial for their functionalization and application. The reaction of indole with Br2 has been shown to produce a hexabrominated indole trimer, which indicates the reactivity of indole derivatives towards halogenation . This reactivity could be relevant for the chemical reactions involving 5-Bromo-2,3,3-trimethyl-3H-indole.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromoindole derivatives have been characterized using spectroscopic, thermal, and computational methods. The thermal stability of these compounds has been reported, with some showing good stability up to 215°C . Additionally, computational methods such as DFT and TD-DFT have been employed to explore the electronic spectra and molecular orbital energy level diagrams, which are essential for understanding the electronic properties of these molecules . These studies provide a foundation for predicting the properties of 5-Bromo-2,3,3-trimethyl-3H-indole.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques
Research has explored the synthesis of derivatives of 5-Bromo-2,3,3-trimethyl-3H-indole, employing various techniques such as NBS-promoted reactions and palladium-catalyzed amination, to create novel compounds with potential biological activity. These methods highlight the versatility of 5-Bromo-2,3,3-trimethyl-3H-indole as a precursor for diverse chemical syntheses (Gao Zhao-chan, 2013; N. Schwarz et al., 2008).
Crystal Structure and Molecular Interactions
Studies have also detailed the intermolecular interactions and crystal structures of compounds derived from 5-Bromo-2,3,3-trimethyl-3H-indole. These analyses provide insights into the electronic and spatial configurations that could influence the reactivity and potential applications of these compounds (A. Barakat et al., 2017).
Fluorescence Properties
The electropolymerisation of 5-substituted indole monomers, including 5-bromoindole, has been studied for its fluorescence properties in solution. This research suggests potential applications in materials science, particularly in the development of fluorescent materials (P. Jennings et al., 1998).
Potential Applications
Photoaffinity Labeling
Derivatives synthesized from bromoindole derivatives, such as 5- and 6-trifluoromethyldiazirinyl indoles, have been explored for their use in biological functional analysis as photoaffinity labels. This underscores the role of 5-Bromo-2,3,3-trimethyl-3H-indole derivatives in probing biological mechanisms (Yuta Murai et al., 2012).
Corrosion Inhibition
Indolium-based ionic liquids derived from 5-Bromo-2,3,3-trimethyl-3H-indole have shown promising results as corrosion inhibitors for mild steel in acidic media. This application highlights the compound's potential in materials science and engineering (Saleh A. Ahmed et al., 2019).
Safety And Hazards
The safety information for “5-Bromo-2,3,3-trimethyl-3H-indole” indicates that it should be handled with care. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .
Future Directions
properties
IUPAC Name |
5-bromo-2,3,3-trimethylindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN/c1-7-11(2,3)9-6-8(12)4-5-10(9)13-7/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWLZEOAVCFTAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C1(C)C)C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80459476 | |
Record name | 5-BROMO-2,3,3-TRIMETHYL-3H-INDOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80459476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,3,3-trimethyl-3H-indole | |
CAS RN |
54136-24-2 | |
Record name | 5-Bromo-2,3,3-trimethyl-3H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54136-24-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-BROMO-2,3,3-TRIMETHYL-3H-INDOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80459476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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